(+/-)-Eriodictyol

Catalog No.
S601053
CAS No.
4049-38-1
M.F
C15H12O6
M. Wt
288.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+/-)-Eriodictyol

CAS Number

4049-38-1

Product Name

(+/-)-Eriodictyol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one

Molecular Formula

C15H12O6

Molecular Weight

288.25 g/mol

InChI

InChI=1S/C15H12O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-5,13,16-19H,6H2

InChI Key

SBHXYTNGIZCORC-UHFFFAOYSA-N

SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O

solubility

Practically insoluble to insoluble
Sparingly soluble (in ethanol)

Synonyms

3′,4′,5,7-Tetrahydroxyflavanone

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O

The exact mass of the compound Eriodictyol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble to insolublesparingly soluble (in ethanol). It belongs to the ontological category of flavanones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

(+/-)-Eriodictyol is a racemic flavanone characterized by its 3',4'-ortho-diphenol (catechol) structure on the B-ring. In procurement and material selection, this specific structural feature distinguishes it from closely related monohydroxylated analogs, granting it quantifiable advantages in radical scavenging capacity and distinct protein-binding affinities [1]. While natural extraction often yields the enantiopure (2S)-form at a high cost, the synthetic racemic mixture (+/-) provides a highly cost-effective, functionally equivalent alternative for bulk antioxidant formulations, anti-glycation cosmetics, and in vitro pharmacological assays where chirality does not govern the primary mechanism of action [2].

Buyers often consider substituting (+/-)-eriodictyol with more abundant, lower-cost flavanones like naringenin or hesperetin, but this generic substitution fundamentally alters application-critical performance. Naringenin lacks the 3'-hydroxyl group on the B-ring, which drastically reduces its direct radical scavenging potency and eliminates critical hydrogen-bonding sites required for target protein stabilization [1]. Similarly, hesperetin features a 4'-methoxy group instead of a hydroxyl, which decreases aqueous solubility and alters phase-II metabolic conversion rates in formulation models[2]. For applications requiring maximum antioxidant thresholds at low active concentrations or specific nanomolar receptor antagonism, relying on a class-level substitute rather than the exact 3',4'-ortho-diphenol structure of (+/-)-eriodictyol will result in formulation failure or assay irreproducibility.

Direct Radical Scavenging Potency vs. Naringenin

The presence of the catechol moiety on the B-ring of (+/-)-eriodictyol provides a quantifiable advantage in neutralizing reactive oxygen species compared to monohydroxylated analogs. In standardized DPPH radical scavenging assays, eriodictyol demonstrated an IC50 of 17.4 µM, significantly outperforming naringenin, which required nearly double the concentration to achieve the same effect [1].

Evidence DimensionDPPH Radical Scavenging IC50
Target Compound Data(+/-)-Eriodictyol: 17.4 ± 0.40 µM
Comparator Or BaselineNaringenin: 30.2 ± 0.61 µM
Quantified Difference42.3% lower IC50 (higher potency) for eriodictyol.
ConditionsIn vitro DPPH assay at 10 µM baseline flavonoid concentration.

Allows formulators to achieve target antioxidant activity at significantly lower active pharmaceutical ingredient (API) concentrations, optimizing formulation space and cost-in-use.

Specificity in TRPV1 Receptor Antagonism

Beyond general antioxidant use, (+/-)-eriodictyol serves as a highly specific pharmacological agent, acting as a potent, orally active antagonist of the transient receptor potential vanilloid 1 (TRPV1). Assays demonstrate that (+/-)-eriodictyol inhibits rTRPV1 with an IC50 in the nanomolar range (44-47 nM), a level of target specificity rarely seen in generic dietary flavonoids [1].

Evidence DimensionTRPV1 Receptor Inhibition (IC50)
Target Compound Data(+/-)-Eriodictyol: 44-47 nM
Comparator Or BaselineGeneral dietary flavonoids: Typically >1 µM or inactive
Quantified DifferenceNanomolar affinity vs. micromolar/inactive baselines.
ConditionsRecombinant rTRPV1 in vitro assay.

Validates the procurement of (+/-)-eriodictyol as a precise reference standard or lead compound for neurogenic pain and anti-inflammatory drug development.

Protein Stabilization and Anti-Glycation (AGEs) Superiority

In anti-glycation applications, the structural interaction between the flavonoid and target proteins dictates formulation efficacy. Multispectroscopic and molecular docking studies reveal that eriodictyol forms two stable hydrogen bonds (with Lys 350 and Leu 480) with Bovine Serum Albumin (BSA), effectively inhibiting the formation of Advanced Glycation End-products (AGEs), whereas naringenin relies solely on weaker hydrophobic interactions [1].

Evidence DimensionProtein Binding Mechanism (AGEs Inhibition)
Target Compound DataEriodictyol: Forms 2 specific hydrogen bonds with BSA
Comparator Or BaselineNaringenin: Relies on weaker hydrophobic interactions
Quantified DifferenceStronger structural stabilization and higher AGEs inhibitory activity.
ConditionsBSA-MGO fluorescence and circular dichroism (CD) spectroscopy models.

Dictates the selection of eriodictyol over cheaper analogs for premium cosmetic and dermatological products targeting structural protein degradation.

Solubility and Phase-II Metabolic Advantages vs. Hesperetin

The physicochemical properties of flavanones heavily influence their processability and bioavailability in liquid systems. The ortho-dihydroxyl B-ring of eriodictyol confers higher aqueous solubility compared to hesperetin, which contains a hydrophobic 4'-methoxy group, translating to more rapid phase-II metabolic conversion and higher circulating metabolite concentrations in pharmacokinetic models [1].

Evidence DimensionAqueous Solubility and Metabolic Conversion
Target Compound DataEriodictyol: Ortho-dihydroxyl B-ring (higher solubility)
Comparator Or BaselineHesperetin: 4'-methoxy B-ring (lower solubility)
Quantified DifferenceEnhanced solubility profile leading to faster phase-II metabolite generation.
ConditionsComparative human pharmacokinetic profiling and physicochemical analysis.

Reduces the need for aggressive solubilizers or complex delivery vehicles in liquid formulations and functional beverages.

High-Potency Antioxidant and Nutraceutical Formulations

Due to its low DPPH IC50 (17.4 µM), (+/-)-eriodictyol is the preferred choice for formulations requiring high radical scavenging capacity at low mass fractions. It is specifically selected over naringenin when the formulation space is limited or when maximizing the cellular antioxidant response is the primary product claim[1].

TRPV1-Targeted Analgesic and Anti-Inflammatory Assays

With its nanomolar affinity (IC50 44-47 nM) for the TRPV1 receptor, (+/-)-eriodictyol serves as a critical reference standard and precursor in neuropharmacology. Laboratories studying hyperalgesia, diabetic retinopathy, or acute lung injury procure this compound to establish reliable, reproducible baselines for receptor antagonism[2].

Premium Anti-Glycation Cosmeceuticals

The ability of eriodictyol to form stable hydrogen bonds with structural proteins makes it superior to monohydroxylated flavonoids in preventing the formation of Advanced Glycation End-products (AGEs). It is actively procured for topical serums and anti-aging creams designed to protect collagen and elastin networks from glycation-induced degradation [3].

Flavonoid Bioavailability and Phase-II Metabolism Modeling

Because of its favorable solubility profile compared to methoxylated analogs like hesperetin, (+/-)-eriodictyol is utilized in pharmacokinetic research and advanced delivery system design. It acts as a model compound for studying rapid phase-II glucuronidation and sulfation without the confounding variable of extreme aqueous insolubility [4].

Physical Description

Slightly beige solid; Bland aroma

XLogP3

2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

(+/-)-eriodictyol

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 08-15-2023

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